5-Chloro-2-(difluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . It is typically stored under nitrogen at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid-liquid mixture . It has a predicted melting point of 33.60°C and a predicted boiling point of approximately 259.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/mL and a predicted refractive index of n 20D 1.52 .Scientific Research Applications
Synthesis and Characterisation
5-Chloro-2-(difluoromethoxy)benzaldehyde serves as a precursor in the synthesis of pharmacologically significant compounds, including Schiff bases, through condensation with primary amines. These compounds, derived from isopropyl benzaldehyde, are explored for their antimicrobial potential against various bacterial strains, underscoring the compound's significance in developing new antimicrobial agents (Gupta & Shrivastava, 2021).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLODWJIKMPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.